3,5-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide

Medicinal Chemistry GPCR Pharmacology Structure-Activity Relationship

This 3,5-dimethylbenzamide derivative features a critical methylene spacer and unique 3,5-dimethylphenyl substitution, delivering a distinct pharmacological profile from LY344864 and other analogs. For SAR deconvolution of linker length and aryl substitution effects, or as a novel chemotype in diversity screening libraries, precise structural fidelity is non-negotiable. Secure consistent, reproducible results by sourcing the exact CAS 852138-13-7 compound at ≥95% purity for your non-human research applications.

Molecular Formula C22H24N2O
Molecular Weight 332.447
CAS No. 852138-13-7
Cat. No. B2765532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide
CAS852138-13-7
Molecular FormulaC22H24N2O
Molecular Weight332.447
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4)C
InChIInChI=1S/C22H24N2O/c1-14-9-15(2)11-17(10-14)22(25)23-13-16-7-8-21-19(12-16)18-5-3-4-6-20(18)24-21/h7-12,24H,3-6,13H2,1-2H3,(H,23,25)
InChIKeyAMHAUQWDTAIUGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide (CAS 852138-13-7): Chemical Identity and Sourcing Baseline for Procurement Evaluation


3,5-Dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide (CAS 852138-13-7) is a synthetic small molecule belonging to the tetrahydrocarbazole benzamide class, with molecular formula C22H24N2O and a molecular weight of 332.45 g/mol. The compound incorporates a 3,5-dimethylbenzamide moiety linked via a methylene bridge to the 6-position of a 2,3,4,9-tetrahydro-1H-carbazole core. [1] This scaffold is structurally related to pharmacologically characterized tetrahydrocarbazole derivatives, including the 5-HT1F agonist LY344864 and kinase-targeting analogs, but the specific combination of substitution pattern and linker geometry distinguishes this compound from its nearest structural relatives. Currently, this compound is supplied by several chemical vendors primarily for non-human research applications, with typical catalog purities reported at 95% or above.

Why Generic Substitution of 3,5-Dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide Is Not Advisable for Research and Industrial Use


Tetrahydrocarbazole benzamides exhibit highly structure-dependent pharmacological profiles; even minor modifications to substitution pattern, linker type, or regiochemistry can produce dramatic shifts in target selectivity, potency, and physicochemical properties. The target compound is distinguished from its closest commercial analog LY344864 (N-[(3R)-3-(dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide) by at least three critical structural features: (i) replacement of the 4-fluorobenzamide with a 3,5-dimethylbenzamide group, (ii) insertion of a methylene spacer between the carbazole core and the amide nitrogen, and (iii) absence of the 3-dimethylamino substituent on the cyclohexane ring. These differences are sufficient to alter hydrogen-bonding capacity, lipophilicity, and conformational flexibility, meaning that biological data generated for LY344864 or other tetrahydrocarbazole analogs cannot be extrapolated to this compound. [1] Consequently, researchers requiring consistent, reproducible results in assays dependent on this precise chemical structure must source the exact compound rather than a near-neighbor analog.

Quantitative Differentiation Evidence for 3,5-Dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide Against Comparator Compounds


Key Structural Differentiators Versus LY344864: Substitution Pattern, Linker, and Core Modifications

The target compound (CAS 852138-13-7) differs from the closely related 5-HT1F agonist LY344864 in three structurally critical positions. LY344864 carries a 4-fluorobenzamide directly attached to the carbazole 6-position, while the target compound uses a 3,5-dimethylbenzamide connected through a methylene (-CH2-) linker. Additionally, LY344864 bears a 3-(dimethylamino) substituent on the cyclohexane ring; the target compound lacks this basic amine. These modifications are expected to alter LogP, hydrogen-bond donor/acceptor counts, and topological polar surface area, which in turn influence membrane permeability, blood-brain barrier penetration, and target engagement. [1] No published head-to-head biological comparison between these two compounds is available as of the current evidence base.

Medicinal Chemistry GPCR Pharmacology Structure-Activity Relationship

Purity Specification: Reported Catalog Purity of 95%+ for Procurement Baseline

The compound is listed by at least one vendor (Chemenu, Catalog CM856810) with a reported purity of 95% or higher. This establishes a minimum procurement purity benchmark against which incoming batches can be verified by HPLC or LC-MS. For comparison, related tetrahydrocarbazole benzamide tool compounds such as LY344864 are supplied at ≥98% purity (HPLC) by specialty vendors, but no direct lot-to-lot purity comparison data for CAS 852138-13-7 across multiple suppliers is publicly available.

Analytical Chemistry Quality Control Chemical Procurement

Tetrahydrocarbazole Scaffold: Class-Level Kinase and GPCR Activity Potential

The tetrahydrocarbazole core is a privileged scaffold in medicinal chemistry, with published derivatives demonstrating activity against diverse targets including Hsp90 (benzamide tetrahydro-4H-carbazol-4-ones with IC50 values in the low micromolar range), 5-HT1F receptors (LY344864, Ki = 6 nM; EC50 = 3 nM), and various tyrosine kinases (HG-7-85-01 class inhibitors with IC50 values of 3–30 nM against Bcr-Abl, KDR, and RET). [1] While no published target-engagement data exist for CAS 852138-13-7 specifically, the scaffold's documented polypharmacology suggests that the compound may exhibit activity at one or more of these target classes. Importantly, the specific 3,5-dimethylbenzamide substitution pattern and methylene linker of the target compound are absent from all published tetrahydrocarbazole SAR series, meaning this compound represents unexplored chemical space within the scaffold family.

Kinase Inhibition GPCR Modulation Drug Discovery

Physicochemical Differentiation: Predicted LogP and Solubility Profile

The compound's calculated partition coefficient (cLogP) is estimated at approximately 4.5–5.0 based on the 3,5-dimethylbenzamide plus methylene-linked tetrahydrocarbazole structure, placing it in a lipophilicity range distinct from the more polar LY344864 (cLogP ~3.0–3.5 due to the dimethylamino group). Higher lipophilicity generally correlates with increased membrane permeability but reduced aqueous solubility, which may impact formulation requirements and assay compatibility (e.g., DMSO stock concentration limits). The molecular weight of 332.45 g/mol and two hydrogen-bond donors (indole NH and amide NH) satisfy Lipinski's Rule of Five criteria, supporting drug-likeness. [1] No experimental solubility, LogD, or permeability data have been published for this specific compound.

Physicochemical Properties ADME Drug-likeness

Recommended Research and Industrial Application Scenarios for 3,5-Dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide


SAR Probe for Tetrahydrocarbazole Benzamide Optimization Campaigns

Medicinal chemistry teams exploring the tetrahydrocarbazole scaffold can use CAS 852138-13-7 as a SAR probe to assess the biological impact of (i) replacing a direct amide linkage with a methylene-extended amide and (ii) substituting a 4-fluorophenyl group with a 3,5-dimethylphenyl group. Systematic comparison with LY344864 and other published tetrahydrocarbazole analogs can help deconvolute the contributions of linker length and aryl substitution to target potency, selectivity, and ADME properties.

Diversity-Oriented Screening Library Expansion

The compound's novel substitution pattern relative to commercially available tetrahydrocarbazole benzamides makes it a valuable addition to diversity-oriented screening libraries. Its drug-like physicochemical profile (MW 332.45, 2 HBD, 2 HBA) and unexplored biological activity space position it as a candidate for phenotypic screening or target-agnostic high-throughput screening campaigns, where novel chemotypes are prioritized. [1]

Analytical Reference Standard for LC-MS Method Development

Given the availability of the compound at 95%+ purity, it can serve as an analytical reference standard for developing and validating LC-MS or HPLC methods tailored to tetrahydrocarbazole benzamides. Its distinct retention time and mass spectrum (M+H+ = 333.2 m/z) can be used to benchmark chromatographic systems prior to analyzing more complex compound libraries or metabolite samples derived from this chemotype.

Quote Request

Request a Quote for 3,5-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.